molecular formula C29H33NO6 B14957292 3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B14957292
M. Wt: 491.6 g/mol
InChI Key: AKZQULGYZCMNOE-UHFFFAOYSA-N
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Description

The compound 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic molecule that features a combination of isoquinoline and chromenone structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.

    Chromenone Synthesis: The chromenone core can be synthesized via the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Coupling of Isoquinoline and Chromenone: The final step involves coupling the isoquinoline and chromenone moieties through a suitable linker, such as an oxoethyl group, under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive natural products.

    Biological Research: It can be used as a probe to study enzyme interactions and receptor binding.

    Chemical Biology: The compound can serve as a tool to investigate cellular pathways and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity through competitive or non-competitive interactions.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

    Pathway Inhibition: Interfering with specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE: can be compared to other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.

    Chromone Derivatives: Compounds with the chromenone structure that have diverse pharmacological properties.

    Quinoline Derivatives: These compounds are structurally related and have applications in medicinal chemistry.

The uniqueness of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE lies in its combined isoquinoline and chromenone structures, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C29H33NO6/c1-19-24-11-10-23(35-18-20-6-8-22(34-2)9-7-20)15-26(24)36-28(32)25(19)16-27(31)30-14-13-29(33)12-4-3-5-21(29)17-30/h6-11,15,21,33H,3-5,12-14,16-18H2,1-2H3

InChI Key

AKZQULGYZCMNOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)CC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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